molecular formula C14H12FNO2 B12988850 (2-Fluoro-phenylamino)-phenyl-acetic acid CAS No. 725252-89-1

(2-Fluoro-phenylamino)-phenyl-acetic acid

Cat. No.: B12988850
CAS No.: 725252-89-1
M. Wt: 245.25 g/mol
InChI Key: QOMDNBHCQRQCBD-UHFFFAOYSA-N
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Description

2-((2-Fluorophenyl)amino)-2-phenylacetic acid is an organic compound that features a fluorinated phenyl group and an amino acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenyl)amino)-2-phenylacetic acid typically involves the reaction of 2-fluoroaniline with phenylacetic acid derivatives. One common method is the condensation reaction between 2-fluoroaniline and phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenyl)amino)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-((2-Fluorophenyl)amino)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activity.

    2-Fluoroaniline: Contains the fluorine atom but lacks the phenylacetic acid moiety.

    2-((2-Chlorophenyl)amino)-2-phenylacetic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((2-Fluorophenyl)amino)-2-phenylacetic acid makes it unique compared to its analogs. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

725252-89-1

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

2-(2-fluoroanilino)-2-phenylacetic acid

InChI

InChI=1S/C14H12FNO2/c15-11-8-4-5-9-12(11)16-13(14(17)18)10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18)

InChI Key

QOMDNBHCQRQCBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2F

Origin of Product

United States

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